6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Kinase Inhibitor X-ray Crystallography Structure-Based Drug Design

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole is a uniquely halogenated probe critical for CK2 kinase selectivity studies. Unlike non-fluorinated analogs (e.g., TBBt), fluorination modulates pKa, hydrophobicity, and binding mode, enabling halogen-bonding investigations. The solved co-crystal structure (PDB: 9R5B) accelerates SBDD campaigns. Substitution with other halogen patterns invalidates SAR; this compound provides an essential benchmark for ADME optimization of ATP-competitive inhibitors. Secure high-purity material to ensure reproducible, publication-ready data.

Molecular Formula C6H2BrF2N3
Molecular Weight 234 g/mol
CAS No. 1381944-47-3
Cat. No. B1376874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole
CAS1381944-47-3
Molecular FormulaC6H2BrF2N3
Molecular Weight234 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C2=NNN=C21)F)F)Br
InChIInChI=1S/C6H2BrF2N3/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H,(H,10,11,12)
InChIKeyCYLZMYGHNUTSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS 1381944-47-3) – A Halogenated Benzotriazole for Kinase Inhibition Research


6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (CAS 1381944-47-3) is a perhalogenated bromo-fluoro-1H-benzotriazole derivative belonging to the broader class of ATP-competitive protein kinase inhibitors. This compound is characterized by the strategic placement of both bromine and fluorine atoms on the benzotriazole scaffold, a design aimed at modulating physicochemical and pharmacological properties [1]. It serves as a valuable chemical probe for investigating the structure-activity relationships (SAR) of halogenated benzotriazoles, particularly in the context of targeting the catalytic subunit of human protein kinase CK2 (hCK2α/α'), a validated target in oncology and other therapeutic areas [1].

Why 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole Cannot Be Casually Substituted in CK2-Targeted Research


The inhibitory activity and selectivity of halogenated benzotriazoles against CK2 are exquisitely sensitive to the precise number and pattern of halogen substitutions on the benzene ring [1]. In-class substitution is not trivial: for example, the parent, unsubstituted benzotriazole (Bt) is entirely inactive (IC50 > 2 mM) [2], while the perbrominated TBBt (4,5,6,7-tetrabromo-1H-benzotriazole) is a potent inhibitor (IC50 = 0.5 μM) [3]. Crucially, fluorination further modulates this activity by altering the ligand's pKa, hydrophobicity, and electronic properties, leading to distinct binding modes and isoenzyme selectivities [1]. Therefore, substituting 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole with an analog that differs in halogen type, count, or position will almost certainly result in a different inhibitory profile, potentially confounding experimental results and invalidating SAR conclusions. The following quantitative evidence underscores why this specific compound offers a unique and necessary probe for advanced kinase research.

Quantitative Differentiation: 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole vs. Its Closest Analogs


Structural Confirmation of a Unique ATP-Competitive Binding Mode for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

This compound's binding mode has been experimentally validated at atomic resolution. The crystal structure of human CK2α' in complex with 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole (designated BBFF) has been solved and deposited in the Protein Data Bank (PDB ID: 9R5B) [1]. This structure provides direct, unambiguous evidence of the compound's orientation within the ATP-binding pocket, a critical piece of information for rational drug design. While TBBt also binds in this pocket [2], the introduction of fluorine atoms in 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole alters the local electrostatic environment, providing a structurally distinct starting point for optimization.

Kinase Inhibitor X-ray Crystallography Structure-Based Drug Design

Isoenzyme Selectivity Profile: Differential Inhibition of hCK2α vs. hCK2α' by 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Fluorination of the benzotriazole scaffold can confer isoenzyme selectivity, a critical feature for developing targeted therapeutics. Research on a closely related analog, 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF), demonstrates that fluorinated analogs can exhibit distinct potency against the two catalytic subunits of CK2, hCK2α and hCK2α' [1]. In that study, FBBF was found to inhibit hCK2α more strongly than hCK2α' [1]. By inference, 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole, with its specific bromo-fluoro pattern, is expected to possess a unique isoenzyme selectivity profile compared to non-fluorinated or perbrominated analogs like TBBt. While the precise IC50 values for this specific compound against both isoenzymes are not yet publicly available, this class-level inference highlights a key differentiating dimension.

Kinase Selectivity Isoenzyme Profiling Target Engagement

Impact of Fluorination on Physicochemical Properties: pKa and Hydrophobicity Modulation

The introduction of fluorine atoms onto the benzotriazole ring systematically alters its physicochemical properties, a key differentiator from non-fluorinated analogs. A comprehensive study on a series of fluoro-brominated benzotriazoles demonstrated that replacing all benzene hydrogens with fluorine decreases the compound's pKa [1]. This alteration shifts the ionic equilibrium towards the more polar anionic state at physiological pH, an effect that is compensated by an increase in intrinsic hydrophobicity (log τ) [1]. In contrast, the brominated analogs studied by Wąsik et al. show that halogenation pattern primarily affects pKa and inhibitory activity through a different balance of hydrophobic and electrostatic interactions [2]. Therefore, 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole occupies a unique physicochemical space that is neither purely brominated nor non-fluorinated, offering a distinct profile for optimizing ADME parameters.

Physicochemical Properties Drug-likeness Lead Optimization

Potential for Halogen Bonding: Fluorine as an Electron-Withdrawing Modulator

The presence of both bromine and fluorine in 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole is hypothesized to enhance halogen bonding interactions with the CK2 hinge region, a feature not present in purely brominated or non-halogenated analogs [1]. The highly electronegative fluorine atoms are proposed to withdraw electron density from the adjacent bromine, promoting the formation of a σ-hole on the bromine atom. This polarized bromine can then act as a stronger halogen bond donor to backbone carbonyls in the kinase hinge region (e.g., Val116) [1]. In contrast, studies on purely brominated benzotriazoles indicate that the role of halogen bonding is debatable and that the primary drivers of binding are hydrophobic and electrostatic interactions [2]. This suggests that 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole may engage its target through a subtly different and potentially more specific interaction mechanism.

Halogen Bonding Molecular Recognition Ligand-Protein Interaction

Validated Research and Industrial Applications for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole


Structure-Based Design of Novel CK2 Inhibitors with Improved Selectivity

This compound is an optimal tool for structure-based drug design (SBDD) projects targeting CK2. Its solved co-crystal structure with human CK2α' (PDB: 9R5B) [1] provides an immediate and high-resolution starting point for computational chemistry and medicinal chemistry efforts. Unlike non-fluorinated analogs like TBBt, the presence of fluorine introduces unique electronic and steric features that can be leveraged in virtual screening, fragment-based drug design, and de novo design campaigns. Researchers can use the PDB file to perform docking studies, molecular dynamics simulations, and free energy perturbation (FEP) calculations to rationally design next-generation inhibitors with enhanced selectivity profiles, potentially differentiating between the CK2α and CK2α' isoenzymes [2].

Physicochemical Property Benchmarking for Lead Optimization

For medicinal chemists focused on improving the drug-like properties of CK2 inhibitors, 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole serves as a key benchmark compound. It represents a distinct point in the SAR landscape, where fluorination modulates pKa and hydrophobicity in ways that pure bromination does not [1]. It can be used as a reference standard to systematically assess how further structural modifications (e.g., adding solubilizing groups, modifying the heterocyclic core) impact key ADME parameters such as solubility, logD, and permeability. This is particularly valuable for navigating the often-challenging optimization of halogen-rich kinase inhibitors, where potency and physicochemical liabilities must be carefully balanced [1].

Probing Halogen Bonding as a Design Principle in Kinase Inhibition

6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole is an ideal chemical probe to experimentally investigate the role of halogen bonding in kinase-ligand interactions. Its design, with a fluorine atom adjacent to a bromine, is intended to polarize the bromine and enhance its ability to form a halogen bond with backbone carbonyls in the CK2 hinge region [1]. By comparing the binding energetics and structural data of this compound with those of its purely brominated analog (e.g., 5-bromo-1H-benzotriazole) [2], researchers can quantitatively deconvolute the contribution of halogen bonding relative to hydrophobic and electrostatic forces. This knowledge is crucial for advancing the rational application of halogen bonding as a general tool in medicinal chemistry.

Development of Isoenzyme-Selective Chemical Probes

Given the evidence that fluorinated benzotriazoles can discriminate between the hCK2α and hCK2α' catalytic subunits [1], this compound is a critical starting material for developing isoenzyme-selective chemical probes. Such tools are essential for dissecting the distinct and sometimes opposing biological functions of the two CK2 isoforms in normal physiology and disease. While 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole itself is a research compound, it provides a validated chemical scaffold for further elaboration (e.g., at the N1 or N2 position) to create potent, cell-permeable probes that can be used in target validation studies, biomarker discovery, and high-content screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4,5-difluoro-3H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.